5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features a thiophene ring fused to a triazole ring with a thiol group at the 3-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-oxadiazole derivatives, have shown potential as acetylcholine receptor nematicides . This suggests that 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
For instance, new fentanyl analogs have been found to generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Pharmacokinetics
A compound with a similar structure, 4-(thiophen-2-yl)phenol, has been found to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have shown antimicrobial and antitumor properties .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of thiophene-2-carbohydrazide with various isothiocyanates followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: The triazole ring can be further functionalized through cyclization reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Electrophiles such as haloaryl isothiocyanates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Disulfides.
Substitution: Alkylated or acylated derivatives.
Cyclization: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Research indicates potential anticancer properties, making it a candidate for further drug development.
Industry:
Comparison with Similar Compounds
Thiophene-2-carbohydrazide: A precursor in the synthesis of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Benzothiophene Derivatives: These compounds share the thiophene ring but have different biological activities and applications.
Uniqueness:
This compound is unique due to its combined thiophene and triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-thiophen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBUTLWCIJDTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352031 | |
Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68744-68-3 | |
Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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